N-(3-bromophenyl)-2-propylpentanamide
Description
N-(3-Bromophenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent.
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |
InChI Key |
XNHMCINCTRMHAB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-bromophenyl)-2-propylpentanamide with key analogs based on structural features, biological activity, pharmacokinetics, and toxicity.
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
- Biological Activity :
- Inhibits HDAC1 (IC₅₀: ~5 μM in silico), leading to HMGB1 translocation and ROS-mediated apoptosis in cervical cancer (SiHa) and breast cancer (MCF-7) cells .
- Antiproliferative IC₅₀ values: 10–50 μM in HeLa, rhabdomyosarcoma, and triple-negative breast cancer cells, outperforming VPA (IC₅₀: mM range) .
- Pharmacokinetics :
- Toxicity : Lower hepatotoxicity and teratogenicity than VPA in murine models .
N-(4-Methoxyphenyl)-2-Propylpentanamide
- Structure : A methoxy group at the 4-position increases hydrophobicity and electron density.
- Biological Activity: Limited data, but methoxy groups generally enhance membrane permeability and metabolic stability.
N-(2-Bromophenyl)-3-Chloropropanamide
- Structure : Bromine at the 2-position and a shorter aliphatic chain.
- Biological Activity: No direct anticancer data, but bromine’s electron-withdrawing effects may reduce HDAC affinity compared to hydroxylated analogs .
Valproic Acid (VPA)
- Structure : Branched carboxylic acid without an aryl group.
- Toxicity : High hepatotoxicity and teratogenicity due to reactive metabolite (4nVPA) formation via CYP2C9 .
Structural-Activity Relationship (SAR) Analysis
Pharmacokinetic and Toxicity Comparison
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